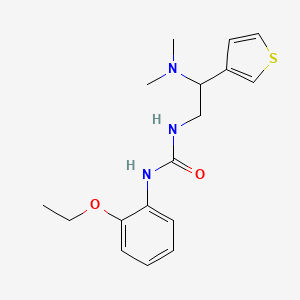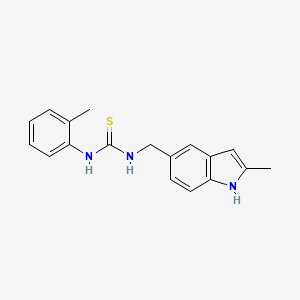
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea, also known as MITU, is a compound that has been of interest in the field of scientific research due to its potential pharmacological applications. It belongs to the class of thiourea derivatives and has a molecular formula of C19H20N2S.
Wirkmechanismus
The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is not fully understood. However, it has been proposed that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea exerts its pharmacological effects by modulating various signaling pathways in cells. For example, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to exert various biochemical and physiological effects in cells. It has been shown to decrease the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to have low toxicity and is well-tolerated by cells. However, one limitation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea. One potential area of research is the development of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with o-toluidine and thiourea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been studied for its potential pharmacological applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the replication of viruses such as HIV and HCV.
Eigenschaften
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12-5-3-4-6-16(12)21-18(22)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBACDLGBJHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

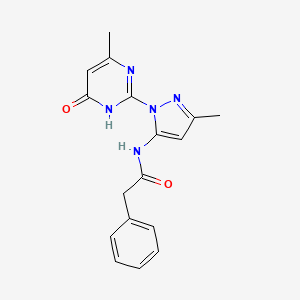
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
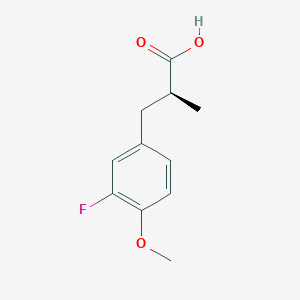

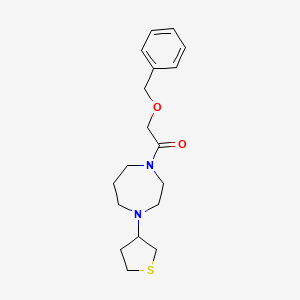
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B3018258.png)
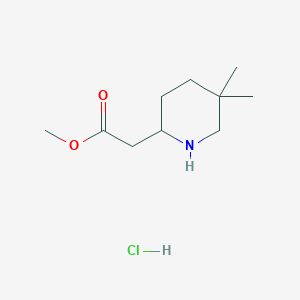
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018261.png)
![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)
